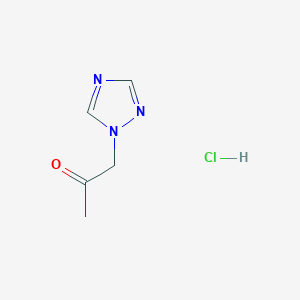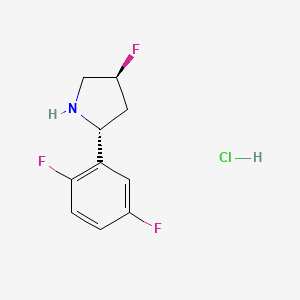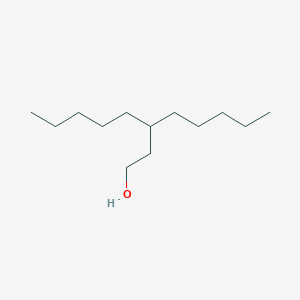
3-Pentyloctan-1-ol
Vue d'ensemble
Description
3-Pentyloctan-1-ol is a chemical compound with the molecular formula C13H28O . It has a molecular weight of 200.36 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H28O . Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
Microbial Interaction and Inhibition
1-Octen-3-ol is known to inhibit the germination of Penicillium paneum conidia, impacting fungal growth and development. This compound exhibits mild effects on the fungal membrane but significantly interferes with essential metabolic processes like swelling and germination, highlighting its potential as a microbial growth regulator (Chitarra et al., 2005).
Chemical Separation Processes
The extraction of penicillin G from fermentation broth using N,N-Dioctyloctan-1-amine (TOA) demonstrates the applicability of octan-1-ol and related compounds in bioprocessing and chemical separation. This study indicates the efficiency of various alcohols in enhancing the extraction process, which could be useful in pharmaceutical manufacturing (Uslu et al., 2015).
Environmental Chemistry and Photolysis
The photooxidation studies of leaf-wound oxygenated compounds, including 1-penten-3-ol, demonstrate the environmental impact of volatile organic compounds (VOCs) released by plants. These compounds undergo reactions with hydroxyl radicals and photolysis, suggesting their significant roles in atmospheric chemistry and potential for studying air quality and climate change impacts (Jiménez et al., 2009).
Catalysis and Chemical Synthesis
Research on the catalytic activity of dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes for olefin epoxidation demonstrates the potential of using organometallic complexes in synthetic chemistry. These complexes, involving components like 2-(1-pentyl-3-pyrazolyl)pyridine, show high activity and selectivity in epoxidation reactions, which is crucial for producing fine chemicals and pharmaceuticals (Amarante et al., 2014).
Mécanisme D'action
Safety and Hazards
The safety information for 3-Pentyloctan-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding release to the environment and rinsing cautiously with water in case of eye contact .
Propriétés
IUPAC Name |
3-pentyloctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIVEULBLVCCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



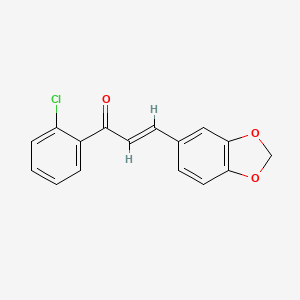
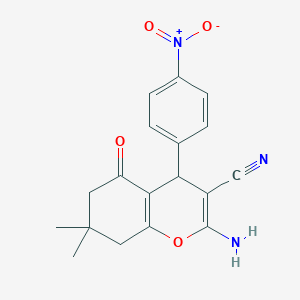
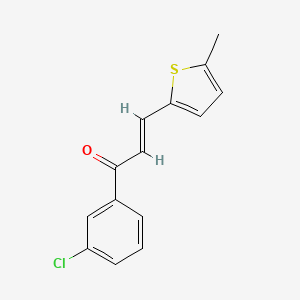
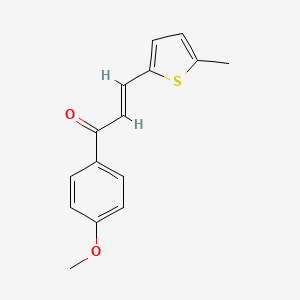
![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)
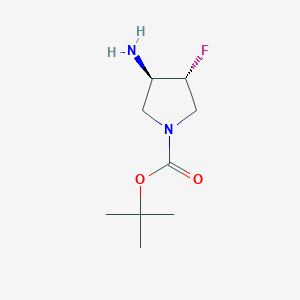
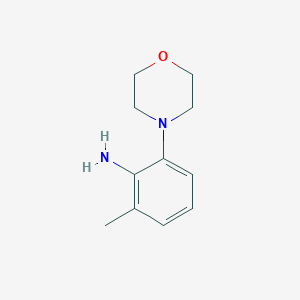

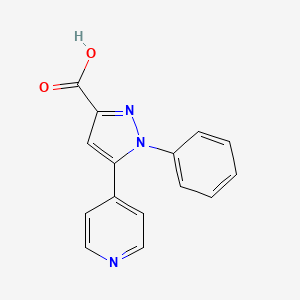
![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)
